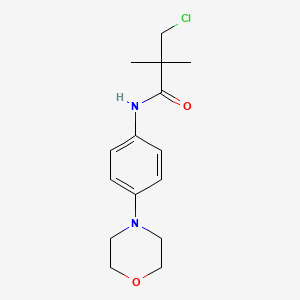
3-chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide
Übersicht
Beschreibung
3-Chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide, commonly known as 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide, is a synthetic organic compound that is used as a laboratory reagent in a variety of scientific research applications. The compound has a molecular formula of C11H17ClN2O2 and a molecular weight of 246.7 g/mol. 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is a white crystalline solid at room temperature and has a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide has a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including esters, amides, and amines. It is also used as a catalyst in the synthesis of polymers, such as polyamides and polyesters. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is based on its ability to act as a nucleophilic reagent. The compound can react with a variety of substrates, including esters, amides, and amines, by exchanging its chloro group for a hydroxyl group on the substrate. This reaction is known as a nucleophilic substitution reaction and is the basis for the compound’s use as a reagent in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is not known to have any biochemical or physiological effects. The compound is not toxic and is not known to be an irritant. Additionally, the compound is not known to have any mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide has several advantages for use in laboratory experiments. It is easy to handle, is stable under a variety of conditions, and is relatively non-toxic. Additionally, the compound is relatively inexpensive and can be easily synthesized from commercially available starting materials.
The main limitation of 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide is that it is not very soluble in water. This can make it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not very stable in the presence of strong acids and bases, so it should be handled with care in these conditions.
Zukünftige Richtungen
Future research into 3-Chloro-2,2-dimethyl-4-morpholinophenylpropanamide could focus on exploring its potential applications in the synthesis of new organic compounds and polymers. Additionally, research could be conducted to explore the compound’s potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, research could be conducted to explore the compound’s potential use as a reagent in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
3-chloro-2,2-dimethyl-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,11-16)14(19)17-12-3-5-13(6-4-12)18-7-9-20-10-8-18/h3-6H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKOVIQKZARLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-(4-morpholinophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



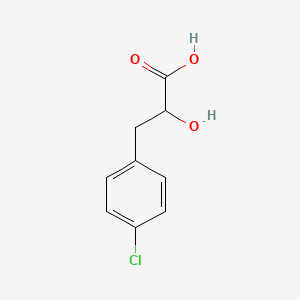

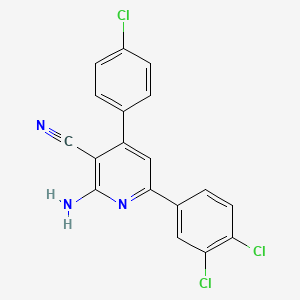

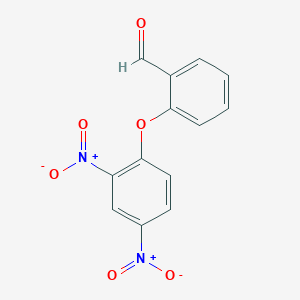


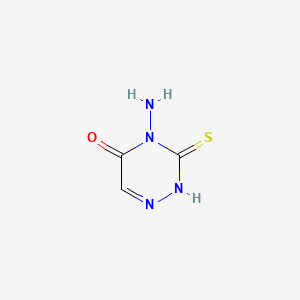
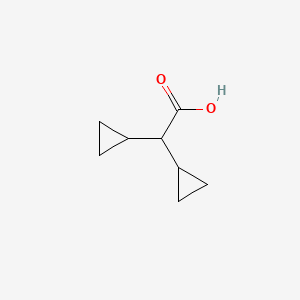
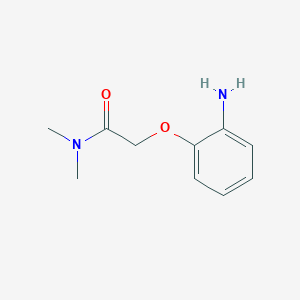
![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)
![3,4-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3034839.png)
![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)